molecular formula C5H12N2O B189657 (Tetrahydro-2H-pyran-4-yl)hydrazine CAS No. 116312-69-7

(Tetrahydro-2H-pyran-4-yl)hydrazine

Cat. No. B189657
CAS RN: 116312-69-7
M. Wt: 116.16 g/mol
InChI Key: CMXVPHSHKFQSHM-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-4-yl)hydrazine, also known as THP-hydrazine, is a highly reactive organic compound with a wide range of applications in scientific research. It is a derivative of hydrazine, a strong reducing agent with a wide range of uses in both organic and inorganic chemistry. THP-hydrazine has recently become a popular reagent in many different areas of research and development due to its unique properties.

Scientific Research Applications

  • Synthesis of N-Benzamides and α,β-Didehydro-Amino Acid Derivatives : A study by Vranicar et al. (2003) demonstrated the transformation of 2H-pyran-2-one derivatives with heterocyclic hydrazines into N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides, indicating potential applications in organic synthesis and medicinal chemistry Vranicar, Polanc, & Kočevar, 2003.

  • Anti-Diabetic Activity : Vaddiraju et al. (2022) synthesized novel pyrazole-based heterocycles attached to sugar moieties, including derivatives of tetrahydro-2H-pyran, and found that some of these compounds exhibited moderate anti-diabetic activity. This suggests potential applications in the development of new anti-diabetic drugs Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022.

  • Antibacterial Activity : Aghekyan et al. (2020) reported the synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, which were tested for antibacterial activity. The study highlights the potential use of these compounds in antibacterial applications Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020.

  • Potential Biological Activity : Turgut et al. (2007) synthesized new pyrazolothiazole derivatives from 4-thiazolidinones, using tetrahydro-2H-pyran derivatives as starting materials. The compounds were identified as potential biologically active molecules Turgut, Yolacan, Aydogan, Bagdatli, & Ocal, 2007.

  • Synthesis of α,β-Didehydroamino Acid Derivatives : Another study by Vraniar et al. (2002) focused on the synthesis of α,β-didehydroamino acid derivatives containing isoxazolyl or pyrazolyl rings, using 2H-pyran-2-ones as starting materials. This research contributes to the field of amino acid derivative synthesis Vraniar, Meden, Polanc, & Koevar, 2002.

  • Transformation to Quinolines and Hydrazone Derivatives : Trebše et al. (1997) investigated the transformation of tetrahydro-2H-1-benzopyran-2,5-diones with hydrazines, leading to the formation of quinolines and hydrazone derivatives. This study offers insights into the versatile reactions of hydrazines with pyran derivatives Trebše, Polanc, Kočevar, Šolmajer, & Golic-Grdadolnik, 1997.

properties

IUPAC Name

oxan-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-7-5-1-3-8-4-2-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXVPHSHKFQSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434785
Record name (Tetrahydro-2H-pyran-4-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116312-69-7
Record name (Tetrahydro-2H-pyran-4-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxan-4-ylhydrazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 2
(Tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 3
(Tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 4
(Tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 5
(Tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 6
(Tetrahydro-2H-pyran-4-yl)hydrazine

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